molecular formula C10H11N3O2S B14040247 ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate

ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate

Cat. No.: B14040247
M. Wt: 237.28 g/mol
InChI Key: PIYSCRMUDOJDLI-UHFFFAOYSA-N
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Description

Ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound that features an imidazo[1,2-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its methylthio group, in particular, may enhance its reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 5-methylsulfanylimidazo[1,2-c]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-3-15-9(14)7-6-12-8-4-5-11-10(16-2)13(7)8/h4-6H,3H2,1-2H3

InChI Key

PIYSCRMUDOJDLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=NC=C2)SC

Origin of Product

United States

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